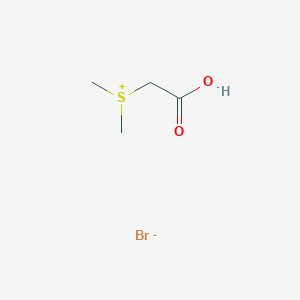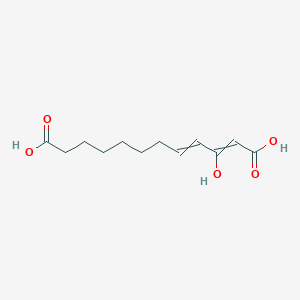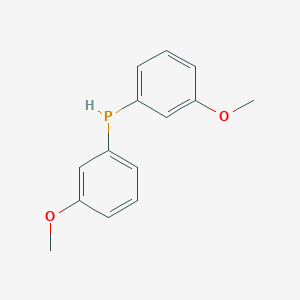![molecular formula C17H11ClN2O2 B14297414 4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione CAS No. 121258-60-4](/img/structure/B14297414.png)
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is a heterocyclic compound that belongs to the class of indeno-pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group attached to an indeno-pyrimidine core. The presence of the chlorophenyl group imparts specific chemical properties to the compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione typically involves multicomponent reactions (MCRs). One common method involves the reaction of aromatic aldehydes, urea or thiourea, and 4-hydroxycoumarin in the presence of a catalyst such as Fe3O4@SiO2@(BuSO3H)3 under microwave irradiation . This method is environmentally benign and efficient, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis is advantageous due to its efficiency and reduced reaction times. Additionally, the use of magnetic nanoparticles as catalysts can facilitate easy separation and recovery, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a chemosensor for detecting heavy metal ions such as Hg2+.
Wirkmechanismus
The mechanism of action of 4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. For instance, in its role as a chemosensor, the compound binds to Hg2+ ions, causing a change in its UV-Vis absorption spectrum . In medicinal applications, the compound may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chromeno[d]pyrimidine-2,5-dione: Similar in structure but with a chromene core instead of an indene core.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a pyrimidine core, known for its anticancer properties.
Pyrido[2,3-d]pyrimidine: A compound with a pyridine-pyrimidine fused ring system, used in various therapeutic applications.
Uniqueness
4-(2-Chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione is unique due to its indeno-pyrimidine core, which imparts specific chemical properties and reactivity. The presence of the chlorophenyl group further enhances its potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
121258-60-4 |
|---|---|
Molekularformel |
C17H11ClN2O2 |
Molekulargewicht |
310.7 g/mol |
IUPAC-Name |
4-(2-chlorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione |
InChI |
InChI=1S/C17H11ClN2O2/c18-12-8-4-3-7-11(12)15-13-14(19-17(22)20-15)9-5-1-2-6-10(9)16(13)21/h1-8,15H,(H2,19,20,22) |
InChI-Schlüssel |
YNKVLNTYSFMXNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=O)N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-1-oxo-4-[(propan-2-yl)sulfanyl]-1lambda~5~-pyridine](/img/structure/B14297341.png)


![N-Propyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14297348.png)

![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)




![1,3-Dioxolane, 4-[(2-chloroethoxy)methyl]-2-(trichloromethyl)-](/img/structure/B14297388.png)
